1H,1H-Pentadecafluoro-1-octanol
Overview
Description
1H,1H-Pentadecafluoro-1-octanol is a chemical compound with the molecular formula C8H3F15O and a molecular weight of 400.09 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of 1H,1H-Pentadecafluoro-1-octanol is not explicitly detailed in the search results. .Molecular Structure Analysis
The molecular structure of 1H,1H-Pentadecafluoro-1-octanol consists of 26 bonds in total, including 23 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
1H,1H-Pentadecafluoro-1-octanol has a melting point range of 43.0 to 47.0 °C and a boiling point of 164 °C . It is soluble in methanol . The refractive index is 1.31 .Scientific Research Applications
Chromatography and Mass Spectrometry
1H,1H-Pentadecafluoro-1-octanol: is utilized in chromatography and mass spectrometry as a specialty solvent . Its unique properties help in the separation of complex mixtures by altering the retention times of analytes. This compound’s high fluorine content makes it particularly useful for fluorous chromatography techniques, where it can selectively interact with perfluorinated compounds.
Fluorination Reagents
In the field of organic chemistry, 1H,1H-Pentadecafluoro-1-octanol serves as a precursor for fluorination reagents . These reagents are crucial for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties, such as increased stability and bioavailability in pharmaceuticals.
Fluorinated Building Blocks
This compound is also a building block for the synthesis of fluorinated analogs of organic compounds . The introduction of fluorine atoms can lead to compounds with enhanced properties, including greater metabolic stability and improved binding affinity in drug molecules.
Organic Semiconductor Materials
1H,1H-Pentadecafluoro-1-octanol: is used in the development of organic semiconductor materials . Its fluorinated structure is beneficial in creating materials with low dielectric constants, which are essential for the production of high-performance organic transistors and other electronic devices.
Fluorous Chemistry
The compound finds application in fluorous chemistry, where it is used to modify the solubility of molecules . This technique allows for the easy separation of products from reactants and catalysts in chemical reactions, thereby simplifying purification processes.
Research and Development
In R&D, 1H,1H-Pentadecafluoro-1-octanol is primarily used for experimental purposes . Researchers utilize it to study the effects of fluorination on various chemical processes and to develop new methodologies in synthetic chemistry.
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h24H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOLCGOTSNFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15CH2OH, C8H3F15O | |
Record name | 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059793 | |
Record name | 7:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Pentadecafluoro-1-octanol | |
CAS RN |
307-30-2 | |
Record name | 1H,1H-Perfluorooctanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecafluorooctyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PERFLUOROHEPTYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5W7FQ62R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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